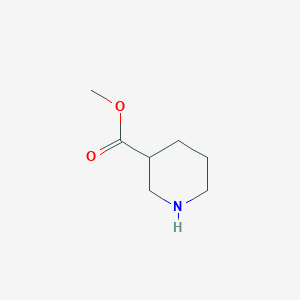

Methyl piperidine-3-carboxylate

Descripción general

Descripción

Methyl piperidine-3-carboxylate is an organic compound with the chemical formula C7H13NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals and other chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl piperidine-3-carboxylate can be synthesized through various methods. One common method involves the reaction of piperidine with methyl chloroformate under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation or crystallization .

Análisis De Reacciones Químicas

Types of Reactions

Methyl piperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methyl piperidine-3-carboxylate serves as an important intermediate in the synthesis of numerous pharmaceutical compounds. Its applications include:

- Synthesis of Analgesics and Anti-inflammatory Agents : This compound is integral to developing drugs aimed at pain relief and inflammation reduction. For example, it is used in the synthesis of piperidine derivatives that exhibit analgesic properties .

- Drug Development for Neurological Disorders : The compound plays a crucial role in synthesizing pharmaceuticals targeting neurological conditions, enhancing drug development efficiency and efficacy .

Organic Synthesis

This compound is widely utilized in organic chemistry as a building block for constructing complex molecules. Its applications include:

- Facilitating Complex Molecule Construction : Researchers use this compound to create new chemical entities with desired biological activities, contributing to advancements in synthetic methodologies .

- Formation of Diverse Chemical Derivatives : The compound undergoes various chemical reactions (e.g., oxidation and reduction) to yield substituted piperidine derivatives, expanding the library of available compounds for further research.

Agrochemical Development

In the agrochemical sector, this compound is applied to enhance the effectiveness of pesticides and herbicides:

- Enhancing Efficacy : The compound contributes to formulating agrochemicals that improve pest control solutions while minimizing environmental impact. Its role in developing more effective formulations is critical for sustainable agriculture practices .

Material Science

The compound finds applications in material science, where it is utilized in developing novel materials:

- Polymers and Coatings : this compound is involved in creating polymers that exhibit enhanced durability and performance characteristics, which are essential for various industrial applications .

Neuroscience Research

Research on neurotransmitter systems has also leveraged this compound:

- Understanding Neurological Disorders : The compound aids in studying neurotransmitter interactions, which can lead to insights into potential treatments for various neurological disorders .

Data Table: Summary of Applications

| Application Area | Specific Uses | Impact/Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of analgesics and anti-inflammatory drugs | Pain relief and inflammation reduction |

| Organic Synthesis | Building block for complex molecules | Advances in synthetic methodologies |

| Agrochemical Development | Formulation of pesticides and herbicides | Improved pest control and environmental safety |

| Material Science | Development of polymers and coatings | Enhanced durability and performance |

| Neuroscience Research | Studies on neurotransmitter systems | Insights into neurological disorders |

Case Studies

Several studies highlight the importance of this compound in various applications:

- Pharmaceutical Development : A study demonstrated the successful synthesis of a novel analgesic derived from this compound, showcasing its utility as an intermediate in drug formulation .

- Agrochemical Formulation : Research indicated that incorporating this compound into pesticide formulations significantly increased their efficacy against common agricultural pests while reducing the required dosage .

- Material Science Innovations : A recent project focused on developing a new polymer using this compound as a precursor. The resulting material exhibited superior mechanical properties compared to traditional polymers used in coatings .

Mecanismo De Acción

The mechanism of action of methyl piperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that is metabolized into an active compound within the body. The molecular targets and pathways involved vary based on the specific drug or application .

Comparación Con Compuestos Similares

Methyl piperidine-3-carboxylate can be compared with other piperidine derivatives such as:

Piperidine-2-carboxylate: Similar in structure but with different reactivity and applications.

Piperidine-4-carboxylate: Another isomer with distinct chemical properties and uses.

Methyl nipecotate: A related compound with similar applications in organic synthesis.

This compound is unique due to its specific position of the carboxylate group on the piperidine ring, which influences its reactivity and suitability for various applications .

Actividad Biológica

Methyl piperidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 143.18 g/mol. This compound exists in two stereoisomeric forms: (R)- and (S)-methyl piperidine-3-carboxylate, which can exhibit different biological activities due to their stereochemistry.

This compound acts primarily as a ligand that interacts with various biological targets, including enzymes and receptors. The compound is known to modulate several biochemical pathways, leading to significant physiological effects. Its mechanism includes:

- Enzyme Inhibition : It has been shown to inhibit cathepsin K (Cat K), an enzyme involved in bone resorption. This inhibition suggests potential applications in treating osteoporosis .

- Receptor Interaction : The compound may bind to specific receptors, altering cellular signaling pathways and influencing processes like inflammation and cell proliferation.

1. Anti-Bone Resorption Activity

Recent studies have demonstrated that this compound derivatives exhibit potent anti-bone resorption activity. For instance, one derivative showed an IC50 value of 13.52 µM against Cat K, indicating strong inhibitory potential . The following table summarizes the anti-bone resorption activities of selected derivatives:

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| F-12 | 13.52 | Potent Cat K inhibitor |

| H-9 | 20.46 | Comparable to MIV-711 in anti-bone resorption activity |

| H-7 | 21.73 | Slightly less potent than H-9 |

2. Antimicrobial Activity

Piperidine derivatives, including this compound, have shown considerable antimicrobial properties. A study indicated that synthesized compounds exhibited better activity against gram-positive bacteria compared to gram-negative strains . The following table outlines the antimicrobial efficacy against various bacterial strains:

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| Compound A | Bacillus cereus | High |

| Compound B | Staphylococcus aureus | Moderate |

| Compound C | Escherichia coli | Low |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. For example, introducing a benzylamine group has been shown to enhance interactions with Cat K, increasing inhibitory potency . The SAR findings highlight the importance of specific functional groups in modulating biological activity.

Case Study 1: Osteoporosis Treatment

In a preclinical study involving RAW264.7 cells, compounds derived from this compound demonstrated significant reductions in CTX-I release, a biomarker for bone resorption. These results suggest that these compounds could be developed into therapeutic agents for osteoporosis management .

Case Study 2: Antimicrobial Screening

A series of piperidine derivatives were synthesized and tested for antimicrobial activity against various pathogens. Results indicated that certain modifications led to enhanced efficacy against gram-positive bacteria, showcasing the potential for developing new antibiotics based on this scaffold .

Propiedades

IUPAC Name |

methyl piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDBHIAXYFPJCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325989 | |

| Record name | methyl piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50585-89-2 | |

| Record name | 50585-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does methyl piperidine-3-carboxylate interact with its target and what are the downstream effects?

A1: this compound acts as a chemical ligand for the METTL3 complex. [] Upon binding, it activates the complex, leading to increased N6-methyladenosine (m6A) installation on thermogenic mRNAs like Krüppel-like factor 9 (Klf9). This modification prevents mRNA degradation, ultimately promoting the expression of thermogenic genes and driving WAT beiging. [] The downstream effects of this activation include increased energy expenditure, reduced body weight, and improved metabolic health, particularly in the context of a high-fat diet. []

Q2: What is known about the in vivo efficacy of this compound in the context of obesity and metabolic disorders?

A2: The research demonstrates that administration of this compound in diet-induced obese mice led to several beneficial outcomes: []

- Promotion of WAT beiging: The compound effectively stimulated the browning of white adipose tissue. []

- Reduction in body weight: Treated mice exhibited a significant decrease in their overall body weight compared to control groups. []

- Correction of metabolic disorders: The compound showed efficacy in improving metabolic parameters dysregulated by the high-fat diet. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.